molecular formula C7H11NO3 B1455529 1,4-Dioxa-8-azaspiro[4.5]decan-7-one CAS No. 6813-54-3

1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Cat. No. B1455529
CAS RN: 6813-54-3
M. Wt: 157.17 g/mol
InChI Key: IMAKOYSQAGRALB-UHFFFAOYSA-N
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Description

“1,4-Dioxa-8-azaspiro[4.5]decan-7-one” is a chemical compound with the molecular formula C₇H₁₃NO₂ . It has a molar mass of 143.18 g/mol . It is used in synthesis .


Synthesis Analysis

This compound has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is a derivative formed from the condensation of cyclohexanone .


Molecular Structure Analysis

The molecular structure of “1,4-Dioxa-8-azaspiro[4.5]decan-7-one” is represented by the Hill Formula C₇H₁₃NO₂ . More detailed structural information can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

“1,4-Dioxa-8-azaspiro[4.5]decan-7-one” is a liquid at room temperature . It has a boiling point of 108 - 110 °C (35 hPa) , a density of 1.117 g/cm³ , and a refractive index of 1.4819 (lit.) .

Scientific Research Applications

Pharmacological Research

  • Dopamine Agonist Activity : A study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with different substituents, evaluating them for dopamine agonist activity. Interestingly, while none showed central nervous system activity, one derivative exhibited significant peripheral dopamine agonist activity, demonstrating potential for further pharmacological exploration (Brubaker & Colley, 1986).

  • Antitubercular Activity : Research on (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) revealed its promise as an antitubercular drug candidate. The compound's structural characteristics and rotational dynamics have been extensively studied, highlighting its potential in combating tuberculosis (Richter et al., 2022).

Organic Synthesis and Chemical Characterization

  • Synthetic Routes and Characterization : Studies have developed synthetic routes to various 1,4-dioxa-8-azaspiro[4.5]decane derivatives, providing insights into their structural and chemical properties. These compounds have been synthesized for applications ranging from antimicrobial agents to materials for nonlinear optical devices, demonstrating the versatility of this scaffold in organic synthesis (Natarajan et al., 2021).

  • Mass Spectrometric Analysis : A mass spectrometry study of 1,4-dioxa-8-azaspiro[4.5]decane provided detailed insights into its fragmentation patterns, contributing to a deeper understanding of its structural properties and potential reactivity (Solomons, 1982).

Material Science and Engineering

  • Nonlinear Optical Materials : The synthesis and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) have underscored its potential as a novel organic material for nonlinear optical devices. This compound has demonstrated promising second harmonic generation capabilities, indicating its utility in the development of optical technologies (Kagawa et al., 1994).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-5-7(1-2-8-6)10-3-4-11-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKOYSQAGRALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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